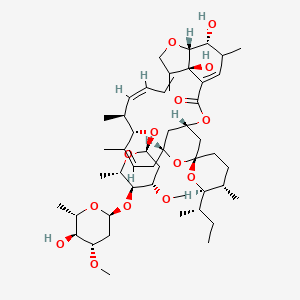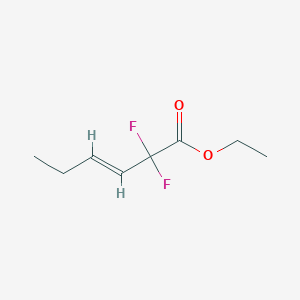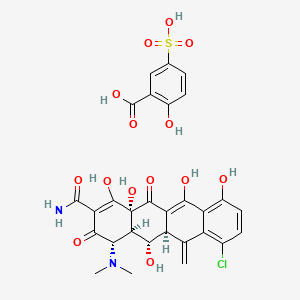
trans-4-Hydroxy-L-proline-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-Hydroxy-L-proline is an isomer of hydroxyproline used as a chiral building block in the production of many pharmaceuticals like neuroexcitatory kainoids . It is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics .
Synthesis Analysis
Trans-4-Hydroxy-L-proline synthesis was performed using two modules: a α-ketoglutarate (α-KG) synthesis module (K module) and L-proline synthesis with hydroxylation module (H module). First, α-KG attrition was reduced, and then, L-proline consumption was inhibited. Subsequently, to improve the contribution to proline synthesis with hydroxylation, optimization of gene overexpression, promotor, copy number, and the fusion system was performed .
Molecular Structure Analysis
The theoretical optimized geometrical parameters, vibrational analysis were performed by Density Functional Theory (DFT) with the B3LYP method at 6-311++G (d,p) basis set .
Aplicaciones Científicas De Investigación
Application in Pharmaceutical Synthesis
Scientific Field
Pharmaceutical Chemistry
Summary
Trans-4-Hydroxy-L-proline-d3 is utilized in pharmaceutical chemistry as a precursor for synthesizing various pharmacologically active compounds. Its unique stereochemistry makes it a valuable chiral building block.
Methods
The compound is often incorporated into peptide sequences during solid-phase peptide synthesis. The hydroxy group in the 4-position contributes to the stability and activity of the resulting pharmaceuticals.
Results
The use of trans-4-Hydroxy-L-proline-d3 has led to the development of anti-inflammatory agents, antibiotics, and ACE inhibitors. Its incorporation has been shown to enhance the efficacy and selectivity of these drugs .
Application in Nutritional Science
Scientific Field
Nutritional Biochemistry
Summary
In nutritional science, trans-4-Hydroxy-L-proline-d3 is explored for its potential to modulate and enhance nutritional profiles of food products.
Methods
Experimental procedures involve the fortification of food items with trans-4-Hydroxy-L-proline-d3 and subsequent analysis of nutritional content and bioavailability.
Results
Studies have indicated that enrichment with trans-4-Hydroxy-L-proline-d3 can improve the nutritional value and health benefits of food products, although more research is needed to confirm these findings .
Application in Cosmetic Industry
Scientific Field
Cosmetic Science
Summary
The cosmetic industry employs trans-4-Hydroxy-L-proline-d3 in formulations aimed at improving skin health and appearance.
Methods
It is used in the synthesis of collagen-like peptides and incorporated into topical formulations. The efficacy of these products is evaluated through clinical trials assessing skin hydration, elasticity, and overall appearance.
Results
Preliminary results suggest that products containing trans-4-Hydroxy-L-proline-d3 can lead to improved skin properties, but further studies are required to substantiate these claims .
Application in Material Science
Scientific Field
Material Chemistry
Summary
Trans-4-Hydroxy-L-proline-d3 serves as a monomer in the synthesis of biodegradable polymers with potential applications in material science.
Methods
The compound is polymerized using various catalysts under controlled conditions to create polymers with desired properties.
Results
The resulting materials exhibit enhanced mechanical strength and biocompatibility, making them suitable for medical and environmental applications .
Application in Enzymology
Scientific Field
Enzymology
Summary
Enzymologists study trans-4-Hydroxy-L-proline-d3 as a substrate for proline hydroxylases, enzymes that play a crucial role in collagen biosynthesis.
Methods
The enzymatic activity is measured in vitro using purified enzymes or in vivo within engineered microbial strains.
Results
Research has provided insights into enzyme specificity and kinetics, paving the way for the development of novel biocatalysts .
Application in Metabolic Engineering
Scientific Field
Synthetic Biology
Summary
In synthetic biology, trans-4-Hydroxy-L-proline-d3 is a target molecule for metabolic engineering, aiming to produce it in a sustainable manner.
Methods
Microbial strains are genetically modified to optimize the biosynthetic pathway of trans-4-Hydroxy-L-proline-d3.
Results
Engineered strains have shown increased production levels of trans-4-Hydroxy-L-proline-d3, demonstrating the feasibility of this approach for industrial-scale production .
This analysis provides a snapshot of the diverse applications of trans-4-Hydroxy-L-proline-d3 across various scientific fields. Each application leverages the unique chemical properties of the compound to innovate and enhance the respective field’s development. The detailed experimental procedures and results highlight the compound’s versatility and potential for future research and industrial applications.
Application in Enzymatic Reactions and Microbial Production
Scientific Field
Biotechnology
Summary
Trans-4-Hydroxy-L-proline-d3 is a key compound in enzymatic reactions for producing various isomers of hydroxyproline, which have applications in pharmaceuticals, nutrition, and cosmetics.
Methods
Microorganisms, particularly engineered strains of Escherichia coli, are used to produce hydroxyproline through fermentation processes. These strains are modified to express specific hydroxylases that convert L-proline into trans-4-Hydroxy-L-proline-d3.
Results
The production strategies have achieved significant yields, such as 41 g/L of trans-4-L-Hydroxy-proline, demonstrating the effectiveness of these microbial and enzymatic processes .
Application in Animal Metabolism and Nutrition
Scientific Field
Animal Science
Summary
Trans-4-Hydroxy-L-proline-d3 plays a crucial role in animal metabolism and nutrition, particularly in collagen synthesis and degradation.
Methods
The compound’s impact on animal health is studied by supplementing diets with trans-4-Hydroxy-L-proline-d3 and monitoring changes in collagen synthesis and oxidative stress markers.
Results
Supplementation has shown to alleviate oxidative stress and enhance collagen accretion in the body, contributing to improved growth and well-being in animals .
Application in Synthesis of Bioactive Compounds
Scientific Field
Organic Chemistry
Summary
Trans-4-Hydroxy-L-proline-d3 is utilized in the synthesis of a wide range of bioactive compounds, including glutamic acid analogs, kainoid analogs, and carbapenem antibiotics.
Methods
The compound is involved in diastereoselective synthesis processes, where its stereochemistry is leveraged to produce specific analogs and derivatives with desired biological activities.
Results
The synthesized compounds have shown promising biological activities, such as neuroexcitatory effects and antimicrobial properties, which are valuable for drug discovery and development .
Application in Chemical Synthesis of Ligands
Scientific Field
Chemical Synthesis
Summary
In chemical synthesis, trans-4-Hydroxy-L-proline-d3 is employed to create chiral ligands for enantioselective reactions, such as the ethylation of aldehydes.
Methods
The hydroxyproline derivative is used as a reagent to synthesize ligands that can induce chirality in other molecules during chemical reactions.
Results
The resulting chiral ligands have been successfully used to achieve enantioselectivity in the synthesis of various organic compounds, enhancing their potential for use in medicinal chemistry .
Application in Peptide Research
Scientific Field
Peptide Chemistry
Summary
Trans-4-Hydroxy-L-proline-d3 is significant in peptide research for its role in stabilizing triple-helix structures in collagen-like peptides.
Methods
Peptides containing trans-4-Hydroxy-L-proline-d3 are synthesized and analyzed for their structural stability and biological activity.
Results
The incorporation of trans-4-Hydroxy-L-proline-d3 has been found to enhance the stability and biological function of these peptides, which are important for understanding collagen-related diseases and developing therapeutic agents .
Application in Biomaterials Development
Scientific Field
Biomaterials
Summary
Trans-4-Hydroxy-L-proline-d3 is explored for its potential in developing new biomaterials, especially those that mimic natural collagen.
Methods
The compound is used to create synthetic polymers and hydrogels that resemble the structure and function of natural collagen.
Results
These biomaterials show promise in tissue engineering and regenerative medicine due to their biocompatibility and ability to support cell growth .
Propiedades
Número CAS |
1356016-86-8 |
|---|---|
Nombre del producto |
trans-4-Hydroxy-L-proline-d3 |
Fórmula molecular |
C₅H₆D₃NO₃ |
Peso molecular |
134.15 |
Sinónimos |
trans-4-Hydroxy-L-proline-2,5,5-d3; (-)-4-Hydroxy-2-pyrrolidinecarboxylic Acid-d3; (2S,4R)-(-)-4-Hydroxyproline-d3; (R)-4-Hydroxy-(S)-proline-d3; 4(R)-Hydroxy-2(S)-pyrrolidinecarboxylic Acid-d3; 4-trans-Hydroxy-L-proline-d3; L-Hypro-d3; NSC 46704-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)



